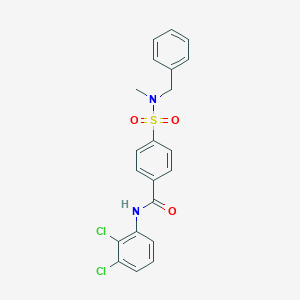

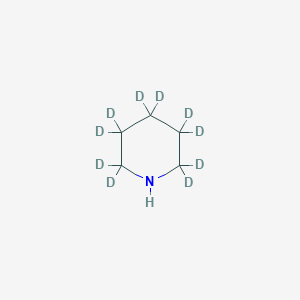

![molecular formula C17H20F3NO2 B2545937 1-((1R,5S)-3-甲氧基-8-氮杂双环[3.2.1]辛烷-8-基)-2-(3-(三氟甲基)苯基)乙酮 CAS No. 2192745-74-5](/img/structure/B2545937.png)

1-((1R,5S)-3-甲氧基-8-氮杂双环[3.2.1]辛烷-8-基)-2-(3-(三氟甲基)苯基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a structurally complex molecule that likely exhibits significant biological activity due to its azabicyclooctane core and trifluoromethylphenyl group. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related azabicyclooctane derivatives, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of azabicyclooctane derivatives is a topic of interest due to their potential pharmacological properties. Paper describes an improved synthesis method for 1-phenyl-6-azabicyclo[3.2.1]octane derivatives, which are structurally related to the compound of interest. The synthesis involves a Grignard reaction followed by hydrocyanation and reductive amination, leading to a key bicyclic lactam intermediate. This method achieved a 42% overall yield, suggesting that a similar approach could potentially be applied to synthesize the compound with modifications to accommodate its unique substituents.

Molecular Structure Analysis

The molecular structure of azabicyclooctane derivatives is characterized by the presence of a bicyclic ring system that can influence the molecule's reactivity and interaction with biological targets. Paper discusses the synthesis of enantiomerically pure azabicyclooctane derivatives and their use as catalysts for enantioselective reactions. The stereochemistry of these compounds is crucial for their catalytic activity, indicating that the stereochemistry of the compound of interest would also be significant in determining its biological activity and synthesis.

Chemical Reactions Analysis

Azabicyclooctane derivatives can participate in various chemical reactions due to their functional groups and reactive centers. Paper explores the radioiodination of azabicyclooctane derivatives, which involves the introduction of iodine isotopes into the molecule. This process is important for creating radiopharmaceuticals for imaging studies. The compound of interest may also be amenable to similar reactions, such as halogenation or other modifications, to enhance its properties or to enable its use in diagnostic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclooctane derivatives are influenced by their molecular structure. The presence of a trifluoromethyl group, as seen in the compound of interest, typically imparts increased lipophilicity and potential metabolic stability. The methoxy and azabicyclooctane moieties contribute to the molecule's three-dimensional shape and polarity, which can affect its solubility, boiling point, and melting point. Although the specific properties of the compound are not detailed in the provided papers, the properties of related compounds suggest that it would exhibit a balance of lipophilic and polar characteristics, which could be relevant for its pharmacokinetic profile.

科学研究应用

合成与化学转化

Bamford-Stevens 反应已被用于合成各种化学结构,包括与氮杂双环化合物相关的结构。这种合成技术允许在受控条件下通过特定反应创建复杂分子,展示了该化合物在化学合成和转化中的多功能性 (Bondavalli 等人,1979)。

生物碱合成的前体

与该化学物质类似的氮杂双环化合物已被用作天然和非天然托烷生物碱合成的前体。这些化合物能够构建高度官能化的氮杂双环部分,这对于多样化生物碱合成中的结构可能性至关重要 (Rumbo 等人,1996)。

光物理性质和光敏化

研究表明,带有源自类似氮杂双环化合物的萘基的氮杂-BODIPY 对光物理性质有显着影响,这是由于 π 共轭的延伸。这些化合物因其在光敏化和单线态氧生成中的潜在应用而受到关注,这可以探索其在治疗和材料科学应用中的可能性 (Jiang 等人,2015)。

催化和合成应用

氮杂双环[3.2.1] 化合物已被用作各种合成反应中的催化剂和中间体,表明它们在创建结构多样且复杂的分子中的用途。这些应用突出了该化合物在促进反应和促进新合成方法发展中的作用 (Williams 等人,2013)。

结构分析和晶体学

通过 X 射线晶体学对氮杂双环化合物进行结构分析,可以深入了解其分子构型和潜在相互作用。这项研究有助于理解此类化合物的基本性质,这对于它们在药物设计和材料科学中的应用至关重要 (Sonar 等人,2006)。

安全和危害

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Without specific data, it’s difficult to provide accurate information on the safety and hazards of this compound.

未来方向

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. Given its complex structure, it could be of interest in fields such as organic chemistry, medicinal chemistry, and materials science.

属性

IUPAC Name |

1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-[3-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3NO2/c1-23-15-9-13-5-6-14(10-15)21(13)16(22)8-11-3-2-4-12(7-11)17(18,19)20/h2-4,7,13-15H,5-6,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFIOTVGTDZSPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2CCC(C1)N2C(=O)CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Methyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2545856.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2545858.png)

![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2545863.png)

![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2545865.png)

![2-Amino-N-[4-[[4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]acetamide;2,2,2-trifluoroacetic acid](/img/structure/B2545872.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide](/img/structure/B2545874.png)